molecular formula C14H16BrFN2O B2502303 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide CAS No. 2094453-54-8

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide

Cat. No.: B2502303
CAS No.: 2094453-54-8
M. Wt: 327.197
InChI Key: RDLBTVDMTBSTLZ-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the pyridine ring.

    Fluorination: Introduction of the fluorine atom to the pyridine ring.

    Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with cyclopropylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl groups.

    Reduction: Reduction reactions could potentially reduce the carboxamide group to an amine.

    Substitution: The bromine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl groups.

    Reduction: Amines or alcohols derived from the reduction of the carboxamide group.

    Substitution: Substituted pyridine derivatives where bromine or fluorine is replaced by other functional groups.

Scientific Research Applications

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or modulator of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to enzymes or receptors: Inhibiting or modulating their activity.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupt cellular processes: Leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-pyridine-3-carboxamide: Lacks the fluorine atom.

    6-fluoro-N-cyclopropyl-N-(1-cyclopropylethyl)-pyridine-3-carboxamide: Lacks the bromine atom.

    5-bromo-6-fluoropyridine-3-carboxamide: Lacks the cyclopropyl groups.

Uniqueness

The presence of both bromine and fluorine atoms, along with the cyclopropyl groups, may confer unique chemical and biological properties, such as increased binding affinity to specific targets or enhanced stability.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN2O/c1-8(9-2-3-9)18(11-4-5-11)14(19)10-6-12(15)13(16)17-7-10/h6-9,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLBTVDMTBSTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2CC2)C(=O)C3=CC(=C(N=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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